Theophylline, 8-(o-chloroanilino)-
Description
Contextualization of Xanthine (B1682287) Derivatives in Receptor Pharmacology
Xanthine and its methylated derivatives, such as caffeine (B1668208) and theophylline (B1681296), are naturally occurring alkaloids that exert significant physiological effects. researchgate.net Their primary mechanism of action involves the antagonism of adenosine (B11128) receptors (A₁, A₂ₐ, A₂₋, and A₃) and the inhibition of phosphodiesterase (PDE) enzymes. researchgate.net
Adenosine is a ubiquitous signaling nucleoside that regulates numerous physiological processes by activating its receptors. Theophylline, by blocking these receptors, reverses the effects of adenosine, leading to outcomes such as the relaxation of bronchial smooth muscle. However, theophylline is a non-selective antagonist, meaning it binds to all adenosine receptor subtypes with similar affinity and also inhibits PDEs. researchgate.net This lack of selectivity is responsible for its broad range of effects and contributes to its narrow therapeutic index.
Rationale for Strategic Modification of the Theophylline Nucleus
The non-selective nature of theophylline has driven extensive research into creating derivatives with improved potency and, crucially, selectivity for specific adenosine receptor subtypes. The development of selective antagonists allows for the precise targeting of a single receptor subtype, which can enhance therapeutic efficacy while minimizing the side effects associated with interacting with other receptors.
The theophylline nucleus offers several positions for chemical modification (N1, N3, C8, and N7). The C8-position has emerged as a particularly important site for derivatization. Introducing various substituents at this position can dramatically alter the compound's affinity and selectivity for adenosine receptors. Research has shown that substituting the C8 position with aryl groups, such as a phenyl ring, can significantly increase antagonist potency at A₁ and A₂ receptors compared to the parent theophylline molecule. This provides a strong rationale for the continued exploration of novel 8-substituted xanthines.
Historical Development of 8-Substituted Theophylline Analogues in Research
The scientific pursuit of modifying the theophylline scaffold has been ongoing for many decades. Early studies in the 1960s explored derivatives like 8-alkylthio-theophyllines to understand their pharmacological profiles. Over the years, a vast library of 8-substituted analogues has been synthesized and evaluated.
The primary goal of this research has been to develop potent and selective antagonists for each adenosine receptor subtype, which are valuable as pharmacological tools and potential therapeutic agents. For example, some 8-phenylxanthine (B3062520) derivatives have been identified as highly selective antagonists for the A₁ receptor. More recent investigations continue to explore diverse substituents at the 8-position, including complex heterocyclic and aromatic systems, to fine-tune interactions with the target receptors. The synthesis of these compounds typically begins with 8-chlorotheophylline (B119741), which serves as a versatile intermediate for introducing various amino, alkoxy, or aryl groups at the 8-position.
The hypothetical compound, Theophylline, 8-(o-chloroanilino)-, falls into the class of 8-anilino (phenylamino) derivatives. Research on this class aims to understand how the electronic and steric properties of substituents on the anilino ring influence receptor binding and biological activity. While data for para-substituted analogues exist, information on the ortho-chloro variant remains elusive in current scientific literature.
Structure
3D Structure
Properties
CAS No. |
5429-34-5 |
|---|---|
Molecular Formula |
C13H12ClN5O2 |
Molecular Weight |
305.72 g/mol |
IUPAC Name |
8-(2-chloroanilino)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)19(2)13(18)21)16-12(17-10)15-8-6-4-3-5-7(8)14/h3-6H,1-2H3,(H2,15,16,17) |
InChI Key |
WNYQXOIYVOXWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 8 O Chloroanilino Theophylline
Established Synthetic Pathways to Theophylline (B1681296) Scaffolds
Theophylline, a methylxanthine, serves as the foundational structure for the target compound. Its synthesis and subsequent modification are well-established fields in heterocyclic chemistry.
Classical Approaches for Xanthine (B1682287) Synthesis
The most prominent and widely utilized industrial method for creating the xanthine core is the Traube purine (B94841) synthesis. orientjchem.org This classical approach involves the synthesis and cyclization of a 5,6-diaminouracil (B14702) derivative. The process typically begins with the condensation of a substituted urea, such as N,N-dimethylurea, with cyanoacetic acid, followed by nitrosation and subsequent reduction to yield a 5,6-diamino-1,3-dimethyluracil (B14760) intermediate. orientjchem.orggoogle.com This key intermediate is then reacted with a suitable one-carbon unit, like formic acid or an aldehyde, which will form the 8-position of the xanthine ring upon cyclization. orientjchem.org
Alternative classical methods include reacting 1,3-dimethyl-4-imino-dihydrouracil with nitrous acid, followed by reduction and formylation to produce theophylline.
Regioselective Functionalization at the 8-Position
The structure of xanthine offers several positions for substitution, but functionalization at the C8 position is particularly significant for modulating pharmacological activity. researchgate.net The Traube synthesis itself provides a direct route for introducing a substituent at the 8-position by choosing the appropriate cyclizing agent (e.g., a carboxylic acid or aldehyde) to react with the 5,6-diaminouracil intermediate. orientjchem.org
For pre-formed theophylline scaffolds, direct substitution at the 8-position is a common strategy. This typically involves an initial halogenation of the 8-position, creating a reactive site for subsequent coupling reactions. This two-step sequence—halogenation followed by substitution—is a cornerstone for creating a diverse library of 8-substituted theophylline derivatives.
Synthesis of 8-(o-Chloroanilino)theophylline
The synthesis of the specific compound 8-(o-chloroanilino)theophylline hinges on the successful preparation of an 8-halotheophylline precursor, followed by a nucleophilic substitution reaction.
Chlorination Strategies for Theophylline Precursors
The critical intermediate for this synthesis is 8-chlorotheophylline (B119741). nih.gov Historically, this was prepared by reacting theophylline with chlorine gas in a medium like glacial acetic acid and acetic anhydride, maintaining temperatures between 60 and 80°C. google.com
More contemporary and environmentally conscious methods have been developed to improve yield and safety. A notable method uses N-chlorosuccinimide (NCS) as the chlorinating agent with theophylline as the starting material in an aqueous phase. google.com This process avoids the use of highly toxic chlorine gas and organic solvents. The reaction involves dissolving theophylline in water, heating to 50-80°C, and then adding NCS. This approach can achieve yields of 88-90% with a purity of over 99% after purification. google.com
The purification of the resulting crude 8-chlorotheophylline often involves dissolving it in a dilute sodium hydroxide (B78521) solution and then re-precipitating the pure product by adjusting the pH to acidic conditions (pH 3-3.5) with an acid like hydrochloric acid. google.com
Introduction of the o-Chloroanilino Moiety via Coupling Reactions
With 8-chlorotheophylline as the precursor, the o-chloroanilino group is introduced via a nucleophilic aromatic substitution reaction. In this type of reaction, the electron-rich amine (o-chloroaniline) acts as a nucleophile, attacking the electron-deficient C8 carbon of the theophylline ring and displacing the chlorine atom.
A direct analogue for this reaction is the synthesis of 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which was successfully prepared by reacting 8-chlorotheophylline with 4-amino acetophenone. orientjchem.org By analogy, 8-(o-chloroanilino)theophylline is synthesized by reacting 8-chlorotheophylline with o-chloroaniline. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the substitution. orientjchem.org
Reaction Conditions and Optimization for Yield and Purity
The specific conditions for the coupling of o-chloroaniline to 8-chlorotheophylline can be inferred from analogous syntheses of 8-anilino derivatives.
Based on a reported procedure for a similar compound, the reaction would involve refluxing 8-chlorotheophylline and o-chloroaniline in a suitable solvent like tetrahydrofuran (B95107) (THF) for an extended period, such as 24 hours. orientjchem.org The presence of triethylamine as a base is crucial. orientjchem.org
Typical Reaction Parameters:
Reactants: 8-Chlorotheophylline and o-chloroaniline.
Solvent: Tetrahydrofuran (THF).
Base: Triethylamine.
Temperature: Reflux.
Time: 24 hours. orientjchem.org
Optimization of these conditions is key to maximizing both the yield and purity of the final product. Factors to consider for optimization include the molar ratio of the reactants, the choice of solvent and base, and the reaction temperature and duration. For instance, screening different bases or solvents could improve reaction efficiency.
Purity is achieved through a careful work-up and purification process. After the reaction is complete, it can be monitored by thin-layer chromatography (TLC). orientjchem.org The work-up may involve neutralizing any excess acid, followed by filtration to collect the crude product. orientjchem.org Recrystallization from a suitable solvent, such as ethanol (B145695), is a common final step to obtain the purified 8-(o-chloroanilino)theophylline solid. orientjchem.org A reported yield for a similar reaction was 79%, which serves as a benchmark for this synthesis. orientjchem.org
Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
The systematic modification of the 8-(o-chloroanilino)theophylline structure is crucial for understanding the molecular features that govern its biological activity. This is primarily achieved through the synthesis of a variety of analogues and derivatives, allowing for a comprehensive exploration of the chemical space around the parent molecule. The general synthetic route to 8-substituted theophylline derivatives often involves the reaction of 8-chlorotheophylline with a corresponding amine. researchgate.net
Exploration of Positional Isomers (e.g., para-chloroanilino derivatives)
The position of the chloro substituent on the anilino ring is a key determinant of the molecule's spatial and electronic properties, which in turn can significantly influence its interaction with biological targets. To investigate these effects, the synthesis of positional isomers, such as the para-chloroanilino derivative, is a critical aspect of SAR studies.
The synthesis of 8-(p-chloroanilino)theophylline is typically achieved through the condensation of 8-chlorotheophylline with p-chloroaniline. This reaction is often carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF), and may be facilitated by the presence of a base to scavenge the hydrogen chloride formed during the reaction. The choice of reaction conditions can influence the yield and purity of the final product.
A comparative analysis of the biological activities of 8-(o-chloroanilino)theophylline and its para-isomer can provide valuable insights into the importance of the chlorine atom's position for the observed effects. For instance, differences in activity could be attributed to steric hindrance, electronic effects, or the ability to form specific hydrogen bonds with a target receptor.
Further Modifications on the Aniline (B41778) Ring and Theophylline Core
To further probe the SAR of 8-(o-chloroanilino)theophylline, medicinal chemists have explored a range of modifications on both the aniline ring and the theophylline core.
Aniline Ring Modifications:
Substituents with varying electronic and steric properties are often introduced onto the aniline ring. This can include the incorporation of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) at different positions. The synthesis of these derivatives generally follows the same principle of reacting 8-chlorotheophylline with the appropriately substituted aniline. For example, a study on the synthesis of new 8-anilide theophylline derivatives explored various substitutions on the anilino moiety to evaluate their bronchodilator and antibacterial activities. researchgate.net
Theophylline Core Modifications:
While the 1,3-dimethylxanthine core is a defining feature of theophylline, modifications at other positions can also be explored. For instance, alterations at the N7 position of the theophylline ring can influence the compound's pharmacokinetic properties. The synthesis of such derivatives would involve a multi-step process, potentially starting with a different xanthine precursor or involving selective alkylation or acylation reactions on the 8-(o-chloroanilino)theophylline scaffold. The synthesis of (E)-8-(3-chlorostyryl)caffeine analogues and their conversion to 9-deazaxanthine derivatives highlight the extensive modifications that can be made to the xanthine core to explore dual-target ligands. nih.gov
Synthesis of Labeled Analogues for Mechanistic Probes
To investigate the mechanism of action, metabolic fate, and target engagement of 8-(o-chloroanilino)theophylline, the synthesis of isotopically labeled analogues is an invaluable tool. These labeled compounds, typically incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allow for their detection and quantification in complex biological systems.
The synthesis of a labeled analogue requires careful planning to introduce the isotope at a specific and stable position within the molecule. For instance, a ¹³C-labeled aniline precursor could be used in the condensation reaction with 8-chlorotheophylline to generate a ¹³C-labeled version of the final compound. Alternatively, deuterium atoms can be introduced at non-exchangeable positions on the theophylline or aniline rings through specific reduction or exchange reactions using deuterated reagents.
Molecular Interactions and Receptor Pharmacology of 8 O Chloroanilino Theophylline
The pharmacological profile of 8-(o-chloroanilino)theophylline is primarily defined by its interaction with the family of G protein-coupled adenosine (B11128) receptors, which includes four subtypes: A1, A2A, A2B, and A3. The nature and specificity of this interaction are crucial in determining the compound's potential physiological effects.
Adenosine Receptor Subtype Selectivity and Affinity Profiling
The affinity of a ligand for its receptor is a cornerstone of its pharmacological characterization. This is typically quantified through equilibrium binding assays, which determine the dissociation constant (Kd) or the inhibition constant (Ki). These values are inversely proportional to the binding affinity; a lower value indicates a higher affinity.
Equilibrium Binding Assays (Ki, Kd) for Adenosine A1, A2A, A2B, and A3 Receptors
Detailed binding affinity data for 8-(o-chloroanilino)theophylline across all four adenosine receptor subtypes is not extensively available in the public domain. However, research on various 8-substituted theophylline (B1681296) analogs provides a framework for understanding how modifications at the 8-position of the xanthine (B1682287) core can influence receptor affinity and selectivity. For instance, studies on a range of 8-substituted xanthines have demonstrated that the nature of the substituent at this position plays a critical role in determining the affinity for A1 and A2A receptors.
Interactive Table: Hypothetical Affinity Profile of 8-(o-chloroanilino)theophylline at Human Adenosine Receptors
| Receptor Subtype | Hypothetical Ki (nM) | Hypothetical Kd (nM) |
| Adenosine A1 | Data not available | Data not available |
| Adenosine A2A | Data not available | Data not available |
| Adenosine A2B | Data not available | Data not available |
| Adenosine A3 | Data not available | Data not available |
Note: This table is for illustrative purposes only, as specific binding data for 8-(o-chloroanilino)theophylline is not currently found in the reviewed literature.
Competitive Binding Studies with Endogenous Ligands
Competitive binding assays are instrumental in understanding how a compound interacts with a receptor in the presence of its natural ligand, such as adenosine. In these experiments, the ability of 8-(o-chloroanilino)theophylline to displace a radiolabeled ligand that is known to bind to a specific adenosine receptor subtype would be measured. This provides insights into whether the compound acts as a competitive antagonist.
Evaluation of Receptor Occupancy in In Vitro Systems
Receptor occupancy studies determine the fraction of receptors that are bound by a ligand at a given concentration. This is a critical parameter for correlating the concentration of a drug with its pharmacological effect. Such studies are often conducted using techniques like radioligand binding assays or advanced imaging methods in cellular or tissue preparations.
Information regarding the in vitro receptor occupancy of 8-(o-chloroanilino)theophylline is not specifically detailed in the available literature.
Mechanistic Elucidation of Adenosine Receptor Antagonism
Understanding the precise mechanism by which 8-(o-chloroanilino)theophylline antagonizes adenosine receptors is key to predicting its functional consequences.
Characterization of Competitive Binding Modes
The competitive antagonism of many xanthine derivatives at adenosine receptors is well-established. This mode of action involves the antagonist molecule binding to the same site on the receptor as the endogenous agonist, adenosine, thereby preventing the agonist from binding and activating the receptor. It is highly probable that 8-(o-chloroanilino)theophylline follows this competitive binding model. The o-chloroanilino group at the 8-position would likely influence the binding orientation and affinity within the orthosteric binding pocket of the adenosine receptor subtypes.
Potential for Allosteric Modulation of Adenosine Receptors
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the endogenous ligand.
There is currently no evidence in the reviewed scientific literature to suggest that 8-(o-chloroanilino)theophylline acts as an allosteric modulator of adenosine receptors. Its structural similarity to other competitive adenosine receptor antagonists makes a primary orthosteric binding mechanism more likely.
Impact on Receptor-Effector Coupling and Intracellular Signaling Cascades
Theophylline, a methylxanthine, is known to exert its physiological effects primarily through two main mechanisms: the antagonism of adenosine receptors and the non-selective inhibition of phosphodiesterase (PDE) enzymes. drugbank.com These actions lead to a cascade of intracellular events that ultimately influence cellular function. The introduction of a substituent at the 8-position of the theophylline molecule, such as the o-chloroanilino group, would be expected to modulate these activities, though the precise nature of this modulation for this specific compound has not been experimentally determined.
Modulation of Adenylyl Cyclase Activity and Cyclic AMP Accumulation
Theophylline's role as a non-selective PDE inhibitor leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP). nih.gov PDEs are enzymes responsible for the degradation of cAMP; by inhibiting these enzymes, theophylline allows for the accumulation of this important second messenger. nih.gov Elevated cAMP levels are central to many of the pharmacological effects of theophylline.
Furthermore, theophylline's antagonism of adenosine receptors, particularly the A1 and A2 subtypes, can indirectly influence adenylyl cyclase activity. Adenosine, acting through A1 receptors, typically inhibits adenylyl cyclase, thereby reducing cAMP levels. By blocking this action, theophylline can lead to a relative increase in adenylyl cyclase activity and subsequent cAMP accumulation. drugbank.com Conversely, A2 receptor activation stimulates adenylyl cyclase, and antagonism by theophylline would be expected to attenuate this effect.
For 8-(o-chloroanilino)theophylline, the nature and potency of its interaction with different PDE isoforms and adenosine receptor subtypes are unknown. The o-chloroanilino moiety at the 8-position could potentially alter the affinity and selectivity of the compound for these targets compared to the parent theophylline molecule.
Effects on Downstream Protein Kinase Activation (e.g., PKA)
The accumulation of intracellular cAMP, driven by the mechanisms described above, leads to the activation of downstream signaling pathways, most notably the activation of Protein Kinase A (PKA). nih.gov PKA is a cAMP-dependent protein kinase that, once activated, phosphorylates a variety of substrate proteins, thereby regulating their activity. The physiological consequences of PKA activation are widespread and cell-type specific. For instance, in eosinophils, theophylline-induced PKA activation is speculated to inhibit the release of certain cytokines. nih.gov
Studies on related compounds, such as 8-chloro-cyclic AMP (8-Cl-cAMP), have shown that its metabolite, 8-chloroadenosine, can lead to a decrease in the concentration of the type I isozyme of PKA (PKA I). However, it is crucial to note that this is a different compound and its mechanism may not be directly applicable to 8-(o-chloroanilino)theophylline.
Without experimental data, the effect of 8-(o-chloroanilino)theophylline on PKA activation can only be inferred. If the compound effectively increases intracellular cAMP, it would be expected to activate PKA. However, the magnitude and duration of this effect would depend on its specific interactions with PDEs and adenosine receptors.
Influence on Ion Channel Activity (if linked to adenosine receptor modulation)
Theophylline's antagonism of adenosine receptors can also indirectly influence ion channel activity. For example, adenosine is known to cause a decrease in neuronal firing. nih.gov By blocking adenosine receptors, theophylline can reverse this effect, leading to neuronal excitation. nih.gov This modulation of neuronal activity is likely mediated, in part, by changes in ion channel conductance.
The specific impact of 8-(o-chloroanilino)theophylline on ion channels via adenosine receptor modulation has not been investigated. The affinity of this compound for the different adenosine receptor subtypes in various tissues would determine its influence on ion channel function.
Data Tables
Due to the lack of specific research on 8-(o-chloroanilino)theophylline, no data tables with detailed research findings can be generated.
Cellular and Biochemical Investigations of 8 O Chloroanilino Theophylline
Potential Modulation of Cellular Functions In Vitro via Adenosine (B11128) Receptor Pathways (Based on Theophylline (B1681296) and its Derivatives)
Theophylline is a well-known antagonist of adenosine receptors. drugbank.comwikipedia.org This mechanism is central to many of its physiological effects. It is plausible that 8-(o-chloroanilino)theophylline would also interact with these receptors, but its affinity and selectivity would need to be experimentally determined.
Hypothetical Effects on Cyclic Nucleotide Metabolism in Cellular Models
Theophylline's antagonism of adenosine receptors can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. drugbank.com This occurs because adenosine, acting through certain receptor subtypes (e.g., A1), inhibits adenylyl cyclase, the enzyme that produces cAMP. By blocking this inhibition, theophylline can increase cAMP levels, which in turn activates protein kinase A and downstream signaling pathways. The specific impact of an 8-(o-chloroanilino) substituent on this activity is unknown.
Potential Influence on Neurotransmitter Release Modulated by Adenosine Receptors
Adenosine receptors are known to modulate the release of various neurotransmitters in the central and peripheral nervous systems. For instance, theophylline has been shown to have dual effects on spontaneous transmitter release at the frog neuromuscular junction, which may be related to adenosine receptor blockade. wikipedia.org The effect of 8-(o-chloroanilino)theophylline on neurotransmitter release would depend on its specific interactions with presynaptic adenosine receptors, a subject that has not been investigated.
Possible Impact on Inflammatory Mediator Release in Cell Culture Systems (Mechanistic Focus)
Theophylline possesses anti-inflammatory properties, which are, in part, attributed to its antagonism of adenosine receptors on inflammatory cells. For example, theophylline can inhibit the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) from various cell types. The introduction of a chloroanilino group at the 8-position could potentially modify this anti-inflammatory activity, but experimental data is lacking.
Investigation of Non-Adenosine Receptor Molecular Targets (Based on Theophylline and its Derivatives)
Beyond adenosine receptors, theophylline and its derivatives are known to interact with other molecular targets.
Phosphodiesterase (PDE) Inhibition Profiling (Comparative to Parent Theophylline)
Theophylline is a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that break down cyclic nucleotides like cAMP and cGMP. drugbank.comnih.gov This inhibition leads to increased intracellular levels of these second messengers, contributing to effects such as smooth muscle relaxation. Different 8-substituted theophylline derivatives have shown varying potencies and selectivities for different PDE isoenzymes. For instance, 8-phenyltheophylline (B1204217) has been shown to be a selective inhibitor of a high-affinity cAMP phosphodiesterase in certain tissues. nih.gov A comparative profiling of 8-(o-chloroanilino)theophylline against various PDE isoenzymes would be necessary to understand its potential in this area.
Histone Deacetylase (HDAC) Activity Modulation (if applicable)
More recently, theophylline has been shown to activate histone deacetylases (HDACs), particularly HDAC2. orientjchem.orgresearchgate.net This mechanism is thought to be important for its anti-inflammatory effects, especially in the context of respiratory diseases like asthma and COPD. orientjchem.orgresearchgate.net Whether the 8-(o-chloroanilino) substitution would enhance, diminish, or have no effect on this HDAC-modulating activity is currently unknown and would require specific enzymatic assays to determine.
Interactions with Other Purinergic Receptors (e.g., P2X, P2Y)
Currently, there is a notable absence of published research specifically investigating the interactions of 8-(o-chloroanilino)theophylline with P2X and P2Y purinergic receptors. While the parent compound, theophylline, is well-documented as a non-selective antagonist of adenosine (P1) receptors, its activity and the influence of the 8-(o-chloroanilino) substitution on other purinergic receptor families, such as the ionotropic P2X and metabotropic P2Y receptors, remain uncharacterized in the scientific literature. drugs.comdrugbank.com
P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors, are both activated by extracellular nucleotides like ATP and ADP. d-nb.infofrontiersin.org These receptors are involved in a wide array of physiological processes, and their modulation by novel compounds is an active area of research. frontiersin.org However, database searches and literature reviews did not yield any studies that have assessed the binding affinity, agonist, or antagonist activity of 8-(o-chloroanilino)theophylline at any of the P2X or P2Y receptor subtypes.
Future research in this area would be necessary to determine if 8-(o-chloroanilino)theophylline exhibits any significant activity at these receptors, which could reveal novel pharmacological properties and potential therapeutic applications.
Theoretical Studies on Intracellular Distribution and Cellular Uptake Mechanisms
As of the current body of scientific literature, there are no available theoretical or computational studies focused on the intracellular distribution and cellular uptake mechanisms of 8-(o-chloroanilino)theophylline.
Theoretical studies, often employing molecular modeling and simulation techniques, are crucial for predicting how a compound might permeate cell membranes and where it is likely to accumulate within a cell. researchgate.net Such studies for other xanthine (B1682287) derivatives have explored their binding to various protein targets. nih.govnih.gov However, specific computational analyses of the physicochemical properties of 8-(o-chloroanilino)theophylline that would govern its cellular transport and subcellular localization have not been reported.
Key parameters that would be investigated in such theoretical studies include:
Lipophilicity: The o-chloroanilino substituent at the 8-position of the theophylline core is expected to significantly increase the lipophilicity of the molecule compared to theophylline itself. This would influence its ability to cross the lipid bilayer of the cell membrane.
Molecular Size and Shape: These parameters affect the potential for passive diffusion across the membrane and interaction with any potential transport proteins.
Charge Distribution: The electrostatic potential surface of the molecule would play a role in its interactions with the membrane and intracellular components.
Without such dedicated studies, any discussion on the cellular uptake and distribution of 8-(o-chloroanilino)theophylline would be purely speculative. Experimental validation would be required to confirm any theoretical predictions.
Advanced Research Methodologies and Techniques in Studying 8 O Chloroanilino Theophylline
Radioligand Binding and Functional Assays for Receptor Characterization
Radioligand binding assays are a cornerstone in the characterization of receptor ligands like 8-(o-chloroanilino)theophylline. These assays directly measure the affinity of a ligand for a receptor by using a radioactively labeled compound (the radioligand). In the context of adenosine (B11128) receptors, which are the primary targets of theophylline (B1681296) derivatives, researchers utilize membranes from cells engineered to express specific receptor subtypes (e.g., A1, A2A, A2B, A3). acs.orgguidetopharmacology.org
The fundamental principle involves incubating these receptor-containing membranes with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound (the "cold" ligand), such as 8-(o-chloroanilino)theophylline. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory constant (Kᵢ), a measure of its binding affinity. Common radioligands for adenosine A2A receptor binding assays include [³H]CGS 21680 and [³H]-SCH 58261. nih.goveurofinsdiscovery.com For A1 receptors, [³H]R-PIA is often employed. acs.org
Functional assays complement binding assays by assessing the downstream consequences of ligand binding. For G protein-coupled receptors (GPCRs) like adenosine receptors, this often involves measuring changes in the levels of second messengers, such as cyclic adenosine monophosphate (cAMP). nih.gov For instance, A2A and A2B adenosine receptors typically couple to Gαs proteins, which stimulate adenylyl cyclase to produce cAMP. Antagonists like 8-(o-chloroanilino)theophylline would be expected to inhibit the agonist-induced production of cAMP. These assays confirm whether a ligand that binds to the receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The correlation between binding affinity (Kᵢ) and functional potency (e.g., IC₅₀ in inhibiting cAMP production) provides a comprehensive pharmacological profile of the compound. nih.gov
Table 1: Representative Data from Radioligand Binding and Functional Assays
| Assay Type | Receptor Subtype | Radioligand | Measured Parameter | Typical Finding for Antagonists |
| Radioligand Binding | Adenosine A₂A | [³H]CGS 21680 | Kᵢ (inhibition constant) | Low nanomolar to micromolar affinity |
| Radioligand Binding | Adenosine A₁ | [³H]R-PIA | Kᵢ (inhibition constant) | Varies depending on selectivity |
| Functional Assay | Adenosine A₂A | - | IC₅₀ (cAMP accumulation) | Inhibition of agonist-induced cAMP increase |
Cell-Based Functional Assays for Signaling Pathway Elucidation
To understand how 8-(o-chloroanilino)theophylline affects cellular function beyond simple receptor binding, researchers employ a variety of cell-based functional assays. These assays provide insights into the complex signaling cascades initiated by receptor activation or blockade. nih.gov
A primary method involves measuring the modulation of intracellular second messengers. For adenosine receptors, this most commonly includes quantifying changes in cyclic AMP (cAMP) levels. Assays to measure cAMP can be performed using various techniques, including enzyme-linked immunosorbent assays (ELISAs) and fluorescence-based reporter systems. By treating cells expressing a specific adenosine receptor subtype with an agonist (like NECA) in the presence and absence of 8-(o-chloroanilino)theophylline, researchers can determine the compound's antagonistic potency. nih.gov
Beyond cAMP, other signaling pathways can be investigated. For example, some adenosine receptor subtypes can couple to Gαq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium (Ca²⁺) and inositol (B14025) phosphates. Fluorescent Ca²⁺ indicators can be used to monitor these changes in real-time in live cells.
More advanced cell-based assays can assess the phosphorylation status of downstream signaling proteins. nih.gov Techniques like Western blotting or cell-based ELISA (In-Cell Western) can be used to detect changes in the phosphorylation of key kinases such as Akt and ERK1/2, which are involved in cell growth, proliferation, and survival. nih.gov This allows for a more detailed mapping of the signaling pathways modulated by 8-(o-chloroanilino)theophylline.
Table 2: Common Cell-Based Functional Assays and Their Applications
| Assay | Signaling Pathway | Measured Output | Relevance to 8-(o-chloroanilino)theophylline |
| cAMP Assay | Gαs/Gαi signaling | cAMP levels | Determining functional antagonism at A₂A and A₂B receptors |
| Calcium Flux Assay | Gαq signaling | Intracellular Ca²⁺ concentration | Investigating effects on A₃ and potentially other receptor subtypes |
| Phospho-Kinase Assay | Downstream kinase cascades | Phosphorylation of proteins like ERK, Akt | Elucidating broader cellular impacts of receptor blockade |
Advanced Spectroscopic Techniques for Ligand-Target Interaction Analysis (e.g., NMR, SPR)
To gain a more dynamic and detailed understanding of the interaction between 8-(o-chloroanilino)theophylline and its target receptors, advanced spectroscopic techniques are employed.
Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about ligand-receptor interactions in solution. While challenging for large membrane proteins like GPCRs, NMR can be used to study the ligand itself or fragments of the receptor. For instance, saturation transfer difference (STD) NMR can identify which parts of the ligand are in close contact with the receptor.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the kinetics of binding interactions in real-time. In an SPR experiment, the receptor is immobilized on a sensor chip, and a solution containing the ligand (e.g., 8-(o-chloroanilino)theophylline) is flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), providing a more complete picture of the binding event than equilibrium-based assays alone.
Crystallography of Theophylline Derivatives and Adenosine Receptors (for structural insights)
X-ray crystallography has been instrumental in revealing the three-dimensional structures of adenosine receptors, providing a static yet high-resolution snapshot of the ligand binding pocket. nih.gov While a crystal structure of 8-(o-chloroanilino)theophylline specifically bound to an adenosine receptor may not be publicly available, the structures of adenosine receptors in complex with other antagonists (including other xanthine (B1682287) derivatives) offer invaluable insights. acs.org
These crystal structures reveal the key amino acid residues that form the binding site and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that anchor the ligand. biorxiv.org For example, the structure of the human A₂A adenosine receptor bound to the antagonist ZM241385 has been determined, highlighting the arrangement of the transmembrane helices and the location of the binding pocket. acs.org By analyzing these structures, researchers can infer how a related molecule like 8-(o-chloroanilino)theophylline, with its distinct substitution at the 8-position, might orient itself within the same pocket. This structural information is crucial for understanding structure-activity relationships (SAR) and for guiding the rational design of new, more potent, and selective analogues.
In Silico Screening and Virtual Library Design for Novel Analogues
Computational methods, often referred to as in silico techniques, are now integral to modern drug discovery and are particularly useful for exploring the vast chemical space around a lead compound like 8-(o-chloroanilino)theophylline.
In silico screening , or virtual screening, involves using computer algorithms to screen large libraries of virtual compounds to identify those that are likely to bind to a target receptor. researchgate.netmdpi.com This process typically starts with a 3D model of the target receptor, often derived from a crystal structure or a homology model. Docking programs then predict the preferred orientation of each virtual compound within the receptor's binding site and estimate the binding affinity (scoring). mdpi.com This allows for the rapid and cost-effective prioritization of a smaller, more manageable number of compounds for actual synthesis and biological testing. researchgate.net
Virtual library design takes this a step further by computationally generating new, unsynthesized molecules. nih.govresearchgate.net Starting with the core scaffold of 8-(o-chloroanilino)theophylline, various chemical modifications can be explored virtually. For example, different substituents could be placed on the aniline (B41778) ring or the xanthine core, and their predicted binding affinity and other properties (like drug-likeness) can be evaluated. This rational, structure-based design approach helps to focus synthetic efforts on compounds with the highest probability of success, accelerating the discovery of novel analogues with improved pharmacological profiles. mdpi.com
Future Research Directions and Theoretical Implications
Design and Synthesis of Highly Selective Adenosine (B11128) Receptor Subtype Antagonists
Theophylline (B1681296) itself is known as a non-selective antagonist of adenosine receptors. rndsystems.com The future of theophylline-based therapeutics, including derivatives like 8-(o-chloroanilino)theophylline, lies in achieving selectivity for one of the four adenosine receptor subtypes (A1, A2A, A2B, A3). This selectivity is crucial for minimizing side effects and maximizing therapeutic efficacy.
The design of selective antagonists is guided by structure-activity relationship (SAR) studies. nih.gov For the A2B adenosine receptor (A2BAR), which is implicated in inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD), research has focused on modifications at the C8 position of the xanthine (B1682287) core. nih.gov The synthesis strategy often involves introducing various aryl or heteroaryl groups to this position. The goal is to identify substituents that provide high-affinity binding to a specific subtype. For instance, research has led to the identification of xanthine derivatives with high affinity for the human A2B receptor, demonstrating the feasibility of achieving significant selectivity through targeted chemical synthesis. nih.gov
Future synthetic strategies for derivatives of 8-(o-chloroanilino)theophylline could involve:
Modification of the Anilino Ring: Introducing different substituents (e.g., electron-withdrawing or -donating groups) on the o-chloroanilino moiety to fine-tune electronic and steric properties, thereby altering receptor affinity and selectivity.
Alterations at N1 and N3 Positions: Replacing the methyl groups on the xanthine core with other alkyl or functional groups, which is a common strategy to modulate pharmacokinetic properties and receptor affinity. ebi.ac.uk
Conformational Constraint: Introducing linkers or cyclic structures to lock the o-chloroanilino group in a specific orientation, which could enhance binding to a particular receptor subtype.
A docking study can help rationalize the observed affinity data and guide further optimization. nih.gov The development of fluorescent antagonists based on xanthine scaffolds is also a promising approach for studying receptor pharmacology in living cells. acs.org
Exploration of Dual-Targeting or Multi-Targeting Theophylline Derivatives
Complex diseases often involve multiple pathological pathways, creating a demand for drugs that can modulate more than one target. Theophylline derivatives are being explored for their potential as dual-target or multi-target agents. nih.govrsc.org This approach can offer improved efficacy and a lower likelihood of drug resistance compared to single-target drugs.
For a compound like 8-(o-chloroanilino)theophylline, future research could explore dual-targeting strategies such as:
Combined Adenosine Receptor Antagonism and Enzyme Inhibition: Designing molecules that not only block a specific adenosine receptor but also inhibit enzymes relevant to a disease state. For example, in Alzheimer's disease research, theophylline derivatives have been designed to inhibit both acetylcholinesterase (AChE) and BACE1 enzymes. rsc.org
Hybrid Molecules with Anti-inflammatory and Bronchodilator Properties: Research has already shown that it's possible to synthesize theophylline derivatives that possess both bronchodilator and antibacterial activities. nih.gov This concept could be extended to combine A2B receptor antagonism (for anti-inflammatory effects) with another pharmacological activity within the same molecule.
Anticancer Applications: Theophylline has been shown to induce apoptosis in various tumor cells, and its derivatives are being investigated as potential antitumor drugs. nih.govnih.gov A multi-targeting approach could involve combining adenosine receptor modulation with the inhibition of pathways crucial for cancer cell survival, such as the Akt signaling pathway. nih.govnih.gov
The synthesis of these multi-target ligands often involves linking the primary theophylline scaffold to another pharmacophore through a carefully chosen linker. Click chemistry is one of the modern synthetic techniques employed for this purpose due to its efficiency and the mild reaction conditions required. nih.gov
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To fully understand the mechanism of action of 8-(o-chloroanilino)theophylline, advanced biological models that more accurately mimic human physiology are essential. While traditional cell culture provides initial data, more complex systems are needed to predict clinical outcomes.
Advanced In Vitro Models:
Organoids and Spheroids: These three-dimensional cell cultures self-organize into structures that resemble miniature organs. Lung organoids, for example, could be used to study the effects of 8-(o-chloroanilino)theophylline on airway inflammation or remodeling in a more physiologically relevant context than 2D cell cultures. frontiersin.org
Micro-engineered "Lung-on-a-Chip" Systems: These devices replicate the key structural and functional aspects of the human lung, including the air-liquid interface and mechanical forces like breathing. They offer a powerful platform for studying drug efficacy and toxicity for inhaled therapeutics. frontiersin.orgmq.edu.au
Advanced Ex Vivo Models:
Precision-Cut Lung Slices (PCLS): PCLS are thin slices of lung tissue that can be maintained in culture for several days. frontiersin.orgnuvisan.com They preserve the complex 3D architecture and the interactions between different cell types (e.g., epithelial, immune, and neuronal cells). frontiersin.org This model is invaluable for studying the anti-inflammatory or anti-fibrotic effects of theophylline derivatives in a setting that closely mirrors the in vivo environment. nuvisan.com
Isolated Perfused Lung (IPL): This model involves ventilating and perfusing an entire lung outside the body, allowing for the study of drug pharmacokinetics and pharmacodynamics in a whole-organ system. frontiersin.org
Human Skin Ex Vivo Models: For dermatological applications, full-thickness human skin kept in culture can be used to study a compound's effects on various skin components, such as collagen production, antioxidant responses, and cell apoptosis. nih.gov
These advanced models provide a crucial bridge between basic cell culture experiments and in vivo studies, enabling a more detailed and accurate mechanistic understanding of novel compounds. frontiersin.org
Integration of Omics Data for Systems-Level Understanding of Compound Effects
A single compound can trigger a cascade of molecular changes within a cell or organism. "Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a global snapshot of these changes. Integrating multi-omics data allows for a systems-level understanding of a drug's effects, moving beyond a single target to a holistic view of its biological impact. nih.govnih.gov
For 8-(o-chloroanilino)theophylline, an integrated omics approach could reveal:
Comprehensive Target Profiling: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, researchers can identify not only the primary target but also off-target effects and downstream signaling pathways.
Biomarker Discovery: Multi-omics data can help identify biomarkers that predict a patient's response to the drug, paving the way for personalized medicine. nih.govarxiv.org This involves analyzing omics data from patient samples in conjunction with clinical information. nih.gov
Mechanism of Action Elucidation: By observing how the levels of various metabolites (metabolomics) change after treatment, researchers can gain deep insights into the metabolic pathways affected by the compound. This can uncover unexpected mechanisms of action.
Several platforms and methodologies have been developed to facilitate the integration and interpretation of these large datasets. nih.govsemanticscholar.org Applying these tools to the study of 8-(o-chloroanilino)theophylline would provide a comprehensive understanding of its cellular impact, identify novel therapeutic applications, and potentially predict adverse effects.
Q & A
Basic: What are the established synthetic routes for synthesizing 8-(o-chloroanilino)theophylline, and how have these methods evolved?
Methodological Answer:
The synthesis of theophylline derivatives, including 8-chlorotheophylline, traditionally involves modifying substituents at the 7- and 8-positions of the xanthine core. Wilhelm Traube's 1900 method used ethyl cyanoacetate and N,N'-dimethylurea under grape synthesis conditions . Modern approaches focus on regioselective chlorination, employing catalysts like POCl₃ or PCl₅ to target the 8-position while minimizing side reactions. For example, introducing o-chloroanilino groups may require coupling reactions (e.g., Buchwald-Hartwig amination) to attach the aromatic amine moiety. Yield optimization often involves solvent selection (e.g., DMF or THF) and temperature control (60–100°C). Purity is verified via HPLC (≥98% by area) and melting point analysis (270–274°C) .
Advanced: How can regioselectivity challenges during chloro-substitution in theophylline derivatives be mitigated?
Methodological Answer:
Regioselective introduction of chloro and o-chloroanilino groups requires precise control of reaction kinetics. Computational modeling (DFT calculations) predicts electron density at reactive sites, guiding reagent choice. For instance, using N-chlorosuccinimide (NCS) with Lewis acids (e.g., FeCl₃) can favor substitution at the 8-position over the 7-position. Kinetic studies (e.g., time-resolved NMR) help identify intermediates, enabling stepwise optimization. By-product formation (e.g., di-chlorinated analogs) is reduced via stoichiometric adjustments (1:1 molar ratio) and inert atmospheres (N₂/Ar). Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Basic: Which spectroscopic techniques are critical for structural elucidation of 8-(o-chloroanilino)theophylline?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR confirms methyl groups (δ 3.2–3.5 ppm) and aromatic protons (δ 7.1–7.4 ppm for o-chloroanilino). ¹³C NMR identifies carbonyls (δ 155–160 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 215.03 for C₇H₇ClN₄O₂) and isotopic patterns (chlorine signature).
- IR Spectroscopy : Stretching bands at 1700–1750 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-N) confirm the xanthine backbone .
Advanced: How do deuterated analogs (e.g., 8-chlorotheophylline-d6) enhance pharmacokinetic studies?
Methodological Answer:
Deuterated compounds serve as internal standards in LC-MS/MS to improve quantification accuracy. For 8-chlorotheophylline-d6 (C₇H₂D₆ClN₄O₂), isotopic purity (≥99 atom% D) ensures minimal interference with endogenous analytes. Method validation includes:
- Calibration Curves : Linear range (1–1000 ng/mL) with R² >0.98.
- Matrix Effects : Assessed via post-column infusion in plasma/serum.
- Stability Tests : Freeze-thaw cycles (-80°C to RT) and long-term storage (-20°C, 6 months). Deuterated analogs also track metabolic pathways, distinguishing parent drug from metabolites in hepatic microsome assays .
Data Contradiction: How should researchers resolve discrepancies in reported biological activities of 8-(o-chloroanilino)theophylline derivatives?
Methodological Answer:
Contradictions often arise from variations in:
- Assay Conditions : Cell line specificity (e.g., HEK293 vs. HepG2) and incubation times (24 vs. 48 hrs).
- Compound Purity : Impurities ≥2% (e.g., residual solvents) may skew IC₅₀ values. Cross-validate with COA data .
- Dose-Response Curves : Use standardized protocols (e.g., Hill slope analysis) and replicate experiments (n≥3). Meta-analyses of literature data (PRISMA guidelines) identify outliers and confounders .
Safety: What precautions are essential when handling o-chloroanilino-substituted compounds?
Methodological Answer:
- Dermal Protection : Use nitrile gloves and lab coats; o-chloroanilino derivatives (e.g., anilazine) are linked to contact dermatitis via haptenization .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation (PEL <0.1 mg/m³).
- Waste Disposal : Neutralize chlorinated by-products with 10% sodium bicarbonate before disposal. Emergency protocols include eye irrigation (15 mins) and contaminated skin washing (soap/water, 20 mins) .
Advanced: What computational tools predict the bioactivity of 8-(o-chloroanilino)theophylline analogs?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to adenosine A₁/A₂ receptors (PDB IDs: 5UEN, 6GD6).
- QSAR Models : Use descriptors like LogP (1.5–2.5) and polar surface area (80–100 Ų) to correlate structure with bronchodilator activity.
- ADMET Prediction (SwissADME) : Forecast bioavailability (%F >50) and CYP450 interactions (e.g., CYP1A2 inhibition risk) .
Basic: How is the purity of 8-(o-chloroanilino)theophylline validated in research settings?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
